NADA vs. Anandamide (AEA): 40-Fold CB1 Selectivity and Enhanced Potency in CB1 Agonism
NADA is a more potent and selective CB1 agonist than the canonical endocannabinoid anandamide (AEA). In competitive binding assays using rat brain membranes, NADA displays a Ki of 250 nM for the CB1 receptor and exhibits a 40-fold selectivity for CB1 over CB2 [1]. In contrast, a meta-analysis of binding data reports that AEA has a mean Ki of 239.2 nM at human CB1 and 439.5 nM at human CB2, indicating a less than 2-fold selectivity [2]. Furthermore, in functional assays measuring intracellular Ca2+ mobilization in N18TG2 neuroblastoma cells, NADA was reported to be more potent and efficacious than AEA [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) and Selectivity over CB2 |
|---|---|
| Target Compound Data | CB1 Ki = 250 nM; 40-fold selectivity for CB1 over CB2 |
| Comparator Or Baseline | Anandamide (AEA): Human CB1 Ki = 239.2 nM; Human CB2 Ki = 439.5 nM (approx. 1.8-fold selectivity) |
| Quantified Difference | NADA is approx. 22x more selective for CB1 over CB2 than AEA (40-fold vs. 1.8-fold). |
| Conditions | NADA: Rat brain membranes, [3H]SR141716A radioligand. AEA: Meta-analysis of human receptor binding assays. |
Why This Matters
For researchers studying CB1-specific signaling pathways, NADA's high selectivity minimizes confounding effects from CB2 receptor activation, which is a common issue with AEA.
- [1] Bisogno, T., et al. (2000). N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo. *Biochemical Journal*, 351(3), 817-824. View Source
- [2] McPartland, J. M., Glass, M., & Pertwee, R. G. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: Interspecies differences. *British Journal of Pharmacology*, 152(5), 583-593. View Source
